![molecular formula C23H23N5O2 B2867211 N-(2,6-dimethylphenyl)-5-methyl-1-((5-methyl-2-phenyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 946254-69-9](/img/structure/B2867211.png)
N-(2,6-dimethylphenyl)-5-methyl-1-((5-methyl-2-phenyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-methyl-1-((5-methyl-2-phenyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Researchers have explored its potential as an antiviral, anticancer, or anti-inflammatory agent. Its triazole ring and oxazole moiety contribute to its bioactivity, and modifications can be made to enhance specific interactions with biological targets .
Chemical Biology and Enzyme Inhibition
The compound’s triazole and oxazole groups may serve as pharmacophores for enzyme inhibition. Investigating its interactions with specific enzymes could lead to the development of enzyme inhibitors for therapeutic purposes. Computational studies, such as docking and DFT calculations, can guide these efforts .
Materials Science and Organic Electronics
The electron-rich and conjugated nature of the triazole-oxazole system suggests potential applications in organic electronics. Researchers have explored its use as a building block for organic semiconductors, light-emitting materials, or conductive polymers. Its π-conjugated structure allows for efficient charge transport .
Supramolecular Chemistry and Host-Guest Interactions
The compound’s triazole ring can participate in host-guest interactions. Researchers have investigated its inclusion in cyclodextrins or other host molecules. These complexes could find applications in drug delivery, catalysis, or sensing .
Coordination Chemistry and Metal Complexes
The carboxamide group provides a coordination site for metal ions. Researchers have synthesized metal complexes with this compound, exploring their catalytic or luminescent properties. The ligand’s steric and electronic effects influence the behavior of these complexes .
Bioorganic Chemistry and Peptide Mimetics
The compound’s triazole-oxazole scaffold resembles peptide bonds. Researchers have used it as a peptide mimetic to study protein-protein interactions or design bioactive peptides. Its stability and predictable conformational properties make it valuable in this context .
Agrochemicals and Pesticides
The compound’s aromatic rings and heterocyclic moieties could be relevant in designing agrochemicals. Researchers have explored its potential as a pesticide or herbicide. Structure-activity relationship studies guide the optimization of its biological activity .
Natural Product Synthesis
Inspired by its structural motifs, chemists have used this compound as a building block in total synthesis or semisynthesis of natural products. Its versatility allows for diverse functionalization strategies .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Its molecular weight (under 500 da) and calculated logp (indicating its hydrophobicity) suggest that it may have suitable pharmacokinetic properties for oral bioavailability .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-9-8-10-15(2)20(14)25-22(29)21-16(3)28(27-26-21)13-19-17(4)30-23(24-19)18-11-6-5-7-12-18/h5-12H,13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGSAUDVXQRQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
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